![molecular formula C21H27N5O3 B2579127 3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-32-5](/img/structure/B2579127.png)
3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines consist of a pyrimidine ring fused to an imidazole ring and are key components of many biological molecules, including DNA and RNA .
Molecular Structure Analysis
The compound seems to have a purine core, which is a two-ring structure consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Wissenschaftliche Forschungsanwendungen
Affinity and Binding Modes at Adenosine Receptors
- Research by Szymańska et al. (2016) explored a series of pyrimido- and tetrahydropyrazinopurinediones, evaluating their affinities for adenosine receptors. The study highlighted the structural variations impacting binding affinities and modes at different receptor subtypes (Szymańska et al., 2016).
Synthesis and Biological Activity
- Nilov et al. (1995) discussed the synthesis of 7,8-polymethylenehypoxanthines, which are precursors to compounds with potential antiviral and antihypertensive activities (Nilov et al., 1995).
Serotonin Receptor Ligands
- Jurczyk et al. (2004) synthesized pyrimido[2,1-f]purine-2,4-dione derivatives and evaluated them for their affinity for various serotonin receptors. Some compounds were identified as potent antagonists with potential applications in treating anxiety and depression (Jurczyk et al., 2004).
Anti-Inflammatory Activity
- Kaminski et al. (1989) investigated a series of pyrimidopurinediones for their anti-inflammatory activity. The study highlighted one compound's potency and lack of side effects like gastric ulceration and ocular toxicity (Kaminski et al., 1989).
Analgesic Activity
- Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying compounds with significant activity and potential as new analgesic agents (Zygmunt et al., 2015).
Polymer Synthesis
- Mallakpour and Rafiee (2007) described the use of ionic liquids and microwave irradiation for the efficient synthesis of poly(urea-urethane)s containing heterocyclic and chromophoric moieties, demonstrating the compound's utility in polymer chemistry (Mallakpour & Rafiee, 2007).
Neurodegenerative Disease Treatment
- Koch et al. (2013) prepared a library of tetrahydropyrimido[2,1-f]purinediones and evaluated them as potential treatments for neurodegenerative diseases by targeting adenosine receptors and monoamine oxidases (Koch et al., 2013).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-15-13-24(10-9-16-7-5-4-6-8-16)20-22-18-17(26(20)14-15)19(27)25(11-12-29-3)21(28)23(18)2/h4-8,15H,9-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMNLJNNMHGBVNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

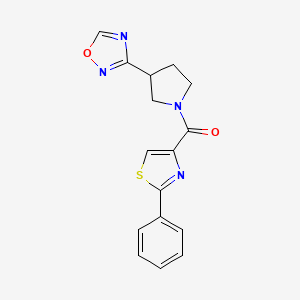

![1-(4-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579049.png)
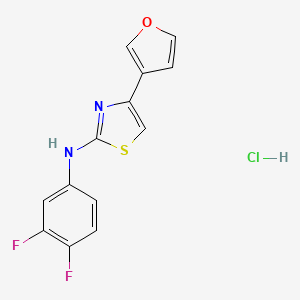
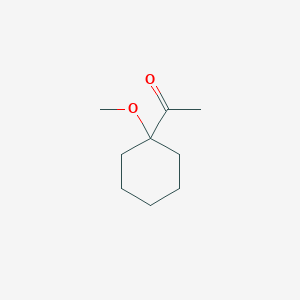
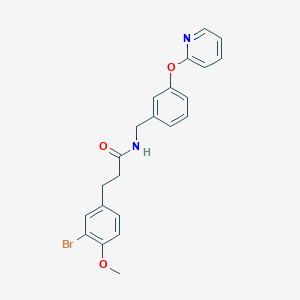
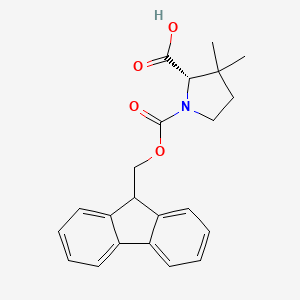
![3-[(3-Methyl-1,2,4-thiadiazol-5-yl)oxy]piperidine](/img/structure/B2579057.png)
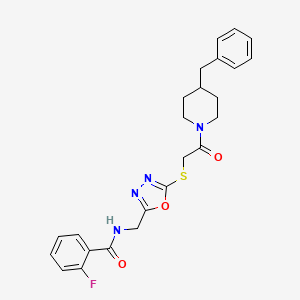
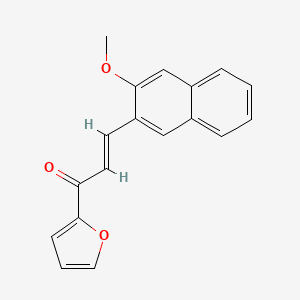

![2,5-dimethoxy-N-((1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2579062.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2579063.png)
